molecular formula C17H18FNO4S B2686473 3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 1396847-67-8

3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2686473
CAS No.: 1396847-67-8
M. Wt: 351.39
InChI Key: BPURIDYYAGZKLS-UHFFFAOYSA-N
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Description

3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic small molecule of interest in early-stage pharmacological research, particularly for investigating neurodegenerative pathways . The compound's structure, featuring a benzenesulfonamide group linked to a hydroxy-substituted indane core, suggests potential as a scaffold for developing neuritogenic agents. Such agents are critical for studying axonal regeneration and repair processes following nerve injury, a significant area in polyneuropathy research . In vitro models, including PC12 dopaminergic cell lines and dorsal root ganglion (DRG) sensory neurons, are commonly utilized to evaluate the neurotropic potential of novel compounds by measuring the induction and extension of neurites . Research into small molecules with neurotropic activity represents a promising approach to overcoming the limitations of biological therapies, such as poor blood-brain barrier penetration . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-23-16-7-6-13(10-15(16)18)24(21,22)19-11-17(20)9-8-12-4-2-3-5-14(12)17/h2-7,10,19-20H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPURIDYYAGZKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indene core. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide, followed by hydroxylation to introduce the hydroxyl group at the 1-position

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of new functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

Anticancer Applications

Research indicates that 3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide exhibits significant anticancer properties. Its mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression.

Key Findings:

  • Cytotoxicity: The compound has shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CCRF-CEM). Studies report high inhibition rates, suggesting its potential as a lead compound for drug development in oncology .
  • Mechanism of Action: The fluoro group enhances binding affinity through hydrogen bonding and van der Waals interactions, while the hydroxy and methoxy groups improve stability and solubility .

Neuroprotective Potential

In addition to its anticancer applications, this compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may stimulate neurite outgrowth and exhibit low toxicity to neurons, indicating potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives containing the sulfonamide moiety against NCI-58 human cancer cell lines. Among the tested compounds, this compound exhibited broad-spectrum antiproliferative activity with significant inhibition percentages across multiple cancer types .

Cancer Type % Inhibition
Breast (T-47 D)90.47%
Leukemia (SR)81.58%
Melanoma (SK-MEL-5)84.32%
Breast (MDA-MB-468)84.83%

Case Study 2: Neurotropic Activity

Research on the neurotropic effects of related compounds suggests that derivatives similar to this compound can stimulate neuronal growth without toxicity at certain concentrations. This opens avenues for further exploration in treating neurodegenerative disorders .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Sulfonamide Derivatives

(a) 4-Fluoro-N-(3-Methoxypropyl)Benzenesulfonamide ()
  • Key Differences : Lacks the indenylmethyl group and 3-fluoro substitution.
(b) N-(2-Hydroxy-1-Phenylethyl)-1-Propan-2-ylpyrazole-4-sulfonamide ()
  • Key Similarities : Contains a sulfonamide group with a hydroxy-substituted alkyl chain.
  • Implications : The hydroxy group enhances solubility and hydrogen-bonding, a feature shared with the target compound’s 1-hydroxyindenyl group .

Indene-Containing Sulfonamides

(a) 4-((2,3-Dihydro-1H-Inden-1-yl)Methyl)Aniline ()
  • Key Differences : Replaces sulfonamide with an aniline group and lacks fluorine/methoxy substitutions.
  • Implications : The absence of electronegative substituents (fluoro, methoxy) may reduce electronic interactions with target proteins compared to the target compound .
(b) N-[3-(1-Benzyl-1H-Indol-3-yl)Propyl]-4-Methoxybenzenesulfonamide ()
  • Key Similarities : Shares a sulfonamide core and methoxy group.

Fluorinated Sulfonamides with Heterocyclic Linkers

(a) 3-Fluoro-N-(3-{[4-(4-Methoxyphenyl)-1-Piperazinyl]Carbonyl}Phenyl)Benzenesulfonamide ()
  • Key Similarities : Contains 3-fluoro and 4-methoxyphenyl groups.
  • Implications : The piperazine linker increases conformational flexibility, contrasting with the rigid indenylmethyl group in the target compound .
(b) N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide ()
  • Key Differences: Features a pyrimidine-amino linker instead of the indenylmethyl group.
  • Implications : The pyrimidine moiety may enhance DNA/RNA binding, whereas the target’s indene system could favor hydrophobic binding pockets .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Structural Highlights Potential Pharmacological Role
Target Compound ~365.4 (est.) 3-Fluoro, 4-methoxy, 1-hydroxyindenylmethyl Rigid bicyclic core, H-bond donor Enzyme inhibition
4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide 217.3 4-Fluoro, 3-methoxypropyl Linear alkyl chain Solubility enhancer
N-(2-Hydroxy-1-phenylethyl)-1-propan-2-ylpyrazole-4-sulfonamide 309.4 Hydroxyethyl, pyrazole Flexible linker, aromatic ring Kinase modulation
3-Fluoro-N-(3-{[4-(4-methoxyphenyl)-piperazinyl]carbonyl}phenyl)benzenesulfonamide ~500.5 (est.) 3-Fluoro, piperazine, 4-methoxyphenyl Conformational flexibility GPCR targeting

Research Implications and Gaps

  • Stereochemistry : The 1-hydroxyindenyl group in the target compound introduces chirality, which is absent in many analogs (e.g., ). This could significantly impact binding specificity and metabolic stability .
  • Electron-Withdrawing Effects : The 3-fluoro and 4-methoxy groups may enhance sulfonamide acidity, improving interactions with basic residues in enzyme active sites .
  • Synthetic Challenges : The indenylmethyl group’s synthesis requires precise control of stereochemistry, as seen in related dihydroindenyl analogs ().

Biological Activity

3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic organic compound with potential therapeutic applications. Its unique structure, characterized by a fluoro group, a hydroxy-indene moiety, and a methoxybenzamide framework, suggests diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that are crucial in various biochemical pathways. The fluoro group enhances binding affinity through hydrogen bonding and van der Waals interactions, while the hydroxy and methoxy groups contribute to its stability and solubility .
  • Receptor Interaction : It may interact with receptors involved in disease processes, potentially modulating signaling pathways related to inflammation and cancer.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have highlighted the potential of this compound in cancer therapy. The mechanism involves targeting key enzymes and proteins associated with tumor growth and proliferation. For instance:

  • Inhibition of Growth Factors : It may inhibit growth factors that promote cancer cell survival.
  • Targeting Kinases : The compound has been evaluated for its ability to inhibit kinases involved in signaling pathways critical for cancer progression .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains could reveal its efficacy in treating infections caused by resistant bacteria.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives, providing insights into the potential applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study 2Enzyme InhibitionIdentified as an effective inhibitor of specific kinases involved in cancer signaling pathways.
Study 3Antimicrobial PropertiesShowed activity against Gram-positive bacteria; further studies needed for Gram-negative strains.

Q & A

Advanced Research Question

  • Hill Equation Analysis : Fit dose-response curves to estimate EC50, Emax, and γ (Hill coefficient). Use Akaike Information Criterion (AIC) for model selection .
  • Bootstrap Resampling : Assess confidence intervals for parameters like IC50 to account for assay variability .
  • ANOVA with Post Hoc Tests : Compare efficacy across dosing regimens (e.g., ’s analysis of nine dosing regimens in A375 xenografts) .

How can researchers design experiments to evaluate potential off-target effects?

Advanced Research Question

  • Proteome-Wide Screening : Use affinity pulldown-MS to identify unintended protein interactions.
  • Kinase Panel Assays : Test against 400+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity.
  • Transcriptomic Profiling : RNA-seq of treated vs. untreated cells to detect pathway-level perturbations .

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